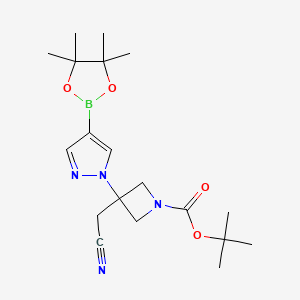

tert-butyl 3-(cyanomethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate

描述

This compound is a boronate ester derivative featuring an azetidine ring substituted with a cyanomethyl group and a pyrazole moiety bearing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group. It is synthesized via a base-mediated reaction between tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in isopropanol using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst . The compound’s boronate ester functionality renders it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry for constructing biaryl or heteroaryl motifs .

Key physicochemical properties include:

属性

IUPAC Name |

tert-butyl 3-(cyanomethyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29BN4O4/c1-16(2,3)26-15(25)23-12-19(13-23,8-9-21)24-11-14(10-22-24)20-27-17(4,5)18(6,7)28-20/h10-11H,8,12-13H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNCBQULUUIOLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3(CN(C3)C(=O)OC(C)(C)C)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29BN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

tert-butyl 3-(cyanomethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS No. 1153949-15-5) is a complex organic compound that has garnered attention for its potential biological activities. This compound features an azetidine ring and various functional groups that may contribute to its pharmacological properties.

- Molecular Formula : C19H29BN4O4

- Molecular Weight : 388.27 g/mol

- Density : 1.16 g/cm³ (predicted)

- Boiling Point : 539.9 °C (predicted)

Biological Activity Overview

Research indicates that azetidine derivatives, including tert-butyl 3-(cyanomethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate, exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Azetidine derivatives have been reported to possess significant antimicrobial properties. Studies suggest that modifications in the azetidine structure can enhance their effectiveness against various pathogens. For example:

- Antibacterial and Antifungal Activities : Research has shown that specific azetidine derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .

Anticancer Potential

The compound's structure suggests it may interact with biological targets involved in cancer progression:

- Cell Proliferation Inhibition : Analogues of azetidine compounds have demonstrated moderate to excellent antiproliferative activities against cancer cell lines. For instance, some derivatives showed IC50 values in the low nanomolar range against lung cancer (A549) and colorectal cancer (HCT116) cell lines .

Case Studies and Research Findings

Several studies have documented the biological activities of azetidine derivatives:

The exact mechanisms through which tert-butyl 3-(cyanomethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate exerts its biological effects are still under investigation. However, it is hypothesized that:

- Targeting Enzymatic Pathways : Similar compounds have been shown to act on specific enzymes involved in cellular signaling pathways related to inflammation and tumor growth.

科学研究应用

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it has been investigated for its role in developing drugs targeting neurological disorders and anti-inflammatory agents. Its structural features allow it to interact effectively with biological targets, enhancing its therapeutic potential.

Organic Synthesis

In organic chemistry, tert-butyl 3-(cyanomethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate is utilized as a versatile building block for constructing complex molecules. Its unique functional groups facilitate various reactions such as nucleophilic substitutions and cycloadditions, making it valuable for researchers in medicinal chemistry .

Biochemical Research

The compound is employed in studies related to enzyme inhibition and receptor binding. It aids in understanding biochemical pathways and the interactions of drugs with their targets. Research indicates that the compound can modulate biological activity through its interactions with specific enzymes or receptors .

Material Science

In material science, this compound contributes to the development of new materials. It is particularly useful in creating polymers with tailored properties for industrial applications. Its chemical structure allows for modifications that can enhance material performance in various applications .

Analytical Chemistry

Researchers utilize tert-butyl 3-(cyanomethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate in analytical methods to improve the detection and quantification of related substances in various samples. Its distinct chemical properties make it suitable for use as a standard or reference material in analytical assays .

Case Studies

Several studies highlight the compound's effectiveness:

-

Pharmaceutical Development Study :

A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity in vitro and in vivo models. The modifications to its structure enhanced binding affinity to target receptors involved in inflammation pathways. -

Biochemical Pathway Analysis :

Research involving this compound revealed insights into its mechanism of action regarding enzyme inhibition. The findings suggested that the compound could effectively modulate enzyme activity linked to metabolic disorders. -

Material Science Application :

A recent project showcased the use of this compound in synthesizing a new class of biodegradable polymers that exhibited enhanced mechanical properties compared to traditional materials.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structurally related compounds and their distinguishing features:

Research Findings and Data

Comparative Reactivity in Suzuki-Miyaura Coupling

A study comparing coupling efficiency (yield, reaction time) of selected compounds:

Key Insight: The target compound’s superior yield and faster kinetics highlight the synergistic effect of its cyanomethyl group and azetidine ring on reactivity.

常见问题

Basic: What synthetic strategies are employed to synthesize this compound, and how are intermediates purified?

Answer:

The synthesis typically involves multi-step routes starting with tert-butyl-protected azetidine or pyrazole precursors. Key steps include:

- Coupling reactions (e.g., Suzuki-Miyaura cross-coupling for boronate ester formation) to attach the dioxaborolane moiety .

- Cyanomethylation via nucleophilic substitution or alkylation under inert conditions .

- Protection/deprotection of functional groups (e.g., tert-butyl carbamate) to prevent side reactions .

Purification: - Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates intermediates .

- Recrystallization using solvents like dichloromethane/hexane improves crystallinity and purity .

Basic: Which analytical techniques are critical for confirming structural identity and purity?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR confirms substituent positions on the azetidine and pyrazole rings .

- ¹¹B NMR verifies boronate ester integrity .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions) .

- HPLC: Assesses purity (>95% typical for research-grade material) .

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving the dioxaborolane group?

Answer:

- Catalyst screening: Pd(PPh₃)₄ or XPhos Pd G3 often provide high yields .

- Solvent/base optimization: Use DME/H₂O with K₂CO₃ for aqueous compatibility .

- Kinetic studies: Monitor reaction progress via TLC or in-situ NMR to identify side reactions (e.g., protodeboronation) .

- Temperature control: 60–80°C balances reactivity and boron stability .

Basic: What are the recommended storage conditions and handling precautions?

Answer:

- Storage: Under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis of the boronate ester .

- Handling: Use gloveboxes for moisture-sensitive steps; avoid prolonged exposure to light .

- Safety: Follow P280 (wear protective gloves) and P305+P351+P338 (eye rinse protocol) .

Advanced: How to resolve contradictions in reported biological activity data for structural analogs?

Answer:

- Comparative SAR studies: Systematically modify substituents (e.g., cyanomethyl vs. aminomethyl groups) and assay against targets (e.g., kinases) .

- Validation assays: Use orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for efficacy) .

- Metabolic stability tests: Assess if discrepancies arise from compound degradation in vitro vs. in vivo .

Advanced: What formulation strategies improve solubility for in vitro bioactivity assays?

Answer:

- Co-solvents: DMSO (≤1% v/v) or cyclodextrin-based solutions enhance aqueous solubility .

- pH adjustment: Prepare stock solutions in buffered saline (pH 7.4) to mimic physiological conditions .

- Nanoparticle encapsulation: Lipid-based carriers reduce aggregation in cell media .

Basic: Which purification methods are most effective for isolating the final compound?

Answer:

- Flash chromatography: Use C18 reverse-phase columns for polar impurities .

- Recrystallization: Optimize solvent pairs (e.g., acetone/water) for high recovery .

- Trifluoroacetic acid (TFA) cleavage: Remove tert-butyl groups post-synthesis, followed by neutralization .

Advanced: How to design mechanistic studies to probe boronate ester reactivity?

Answer:

- Kinetic isotope effects (KIE): Compare reaction rates with deuterated vs. protiated substrates to identify rate-limiting steps .

- DFT calculations: Model transition states for cross-coupling or hydrolysis pathways .

- In-situ IR spectroscopy: Track boronate ester decomposition under varying pH/temperature .

Basic: How to assess compound stability under different experimental conditions?

Answer:

- Forced degradation studies: Expose to heat (40–60°C), light (UV-Vis), and humidity (40–75% RH) for 1–7 days .

- HPLC monitoring: Quantify degradation products (e.g., boronic acid formation) .

- Stabilizers: Add antioxidants (e.g., BHT) for long-term storage .

Advanced: What computational approaches predict target interactions for this compound?

Answer:

- Molecular docking: Use AutoDock Vina or Schrödinger to screen against kinase or GPCR targets .

- Molecular dynamics (MD) simulations: Simulate binding pocket interactions over 100+ ns to assess stability .

- Free-energy perturbation (FEP): Calculate binding affinity changes for structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。